molecular formula C22H23ClF3N3O3 B12710514 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,R*)- CAS No. 132634-43-6

2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,R*)-

Cat. No.: B12710514
CAS No.: 132634-43-6
M. Wt: 469.9 g/mol
InChI Key: NFQCDUAISRSOKW-XCLFUZPHSA-N
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Description

2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,R*)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazolone core, a chloro substituent, and a trifluoromethyl phenyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,R*)- involves multiple steps. The initial step typically involves the formation of the benzoxazolone core through a cyclization reaction. This is followed by the introduction of the chloro substituent and the trifluoromethyl phenyl group. The final step involves the attachment of the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,R*)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,R*)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,R*)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Benzoxazolone: The parent compound without the chloro, hydroxy, and trifluoromethyl substituents.

    5-Chloro-2(3H)-Benzoxazolone: A simpler analog with only the chloro substituent.

    6-(1-Hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-2(3H)-Benzoxazolone: A compound with similar substituents but different positions.

Uniqueness

The uniqueness of 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propyl)-3-methyl-, (R*,R*)- lies in its specific combination of substituents, which may confer unique chemical and biological properties

Properties

CAS No.

132634-43-6

Molecular Formula

C22H23ClF3N3O3

Molecular Weight

469.9 g/mol

IUPAC Name

5-chloro-6-[(1R,2R)-1-hydroxy-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C22H23ClF3N3O3/c1-13(20(30)16-11-19-18(12-17(16)23)27(2)21(31)32-19)28-6-8-29(9-7-28)15-5-3-4-14(10-15)22(24,25)26/h3-5,10-13,20,30H,6-9H2,1-2H3/t13-,20+/m1/s1

InChI Key

NFQCDUAISRSOKW-XCLFUZPHSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC2=C(C=C1Cl)N(C(=O)O2)C)O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

CC(C(C1=CC2=C(C=C1Cl)N(C(=O)O2)C)O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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